2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(furan-2-ylmethylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSOBBFJRNPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with furan-2-carboxylic acid, followed by the formation of the pyrrolidine ring through cyclization reactions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : The compound's structure suggests potential activity against viral targets. Similar compounds have been developed as inhibitors for SARS-CoV-2 main protease (Mpro), showcasing the importance of the furan moiety in enhancing biological activity . The trifluoroethyl group may also influence lipophilicity and bioavailability.
- Drug Development : As a versatile small molecule scaffold, it can be modified to create derivatives with specific pharmacological properties. The ability to tailor the compound's structure allows for optimization in drug efficacy and selectivity .
- Synthesis of Bioactive Molecules : The compound can serve as an intermediate in the synthesis of various bioactive molecules. Its unique functional groups allow for further chemical modifications, enabling the development of new therapeutic agents .
Synthesis Methodologies
Recent studies have highlighted various synthetic pathways for creating derivatives of this compound:
- Base-Mediated Reactions : Efficient methods have been developed for synthesizing related alkylamine compounds through intramolecular decarboxylation of carbamates, which could be adapted for synthesizing derivatives of 2,2,2-trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate .
Case Studies
- Inhibitors of Viral Proteases : Research has shown that modifications to similar compounds can lead to potent inhibitors of viral proteases, which are crucial targets for antiviral drug development. For instance, derivatives with specific substitutions on the furan ring demonstrated enhanced inhibitory activity against SARS-CoV-2 Mpro .
- Pharmaceutical Intermediates : The compound has been explored as a pharmaceutical intermediate in the synthesis of hydrophilic fluorinated monomers, which have applications in biomedical materials and drug delivery systems .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The furan ring may participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrrolidine-carboxylate derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Key Insights:
Fluorine Impact: The trifluoroethyl group in the target compound reduces basicity and enhances metabolic stability compared to non-fluorinated esters (e.g., tert-butyl or methyl esters) . In contrast, trifluoromethylpyrimidine-containing analogues (e.g., EP 4374877 A2) leverage fluorine for both electronic effects and direct protein interactions .
Substituent Effects :
- The furan-2-ylmethyl group offers moderate lipophilicity (clogP ~2.5, estimated) compared to the highly lipophilic 4-octylbenzyl substituent (clogP ~6.0), making the target compound more suitable for CNS applications where blood-brain barrier penetration is critical .
- tert-Butyl carboxylates (e.g., , Compound 4) provide steric protection against enzymatic hydrolysis but limit solubility in aqueous media .
Synthetic Complexity :
- The target compound’s furan-carbamoyl moiety likely requires milder coupling conditions (e.g., EDC/HOBt) compared to guanylated intermediates (e.g., , Compound 3), which involve multi-step guanidinylation .
Research Findings and Data Gaps
- Unresolved Questions : The exact impact of the furan vs. benzyl substituents on target selectivity remains unexplored. Further comparative docking studies are needed.
Biological Activity
2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate (CAS No. 1311435-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.26 g/mol. The compound features a pyrrolidine ring substituted with a furan moiety and a trifluoroethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1311435-28-5 |
| Molecular Formula | C13H15F3N2O4 |
| Molecular Weight | 320.26 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with carbamate precursors under controlled conditions. This process allows for the introduction of the trifluoroethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, furan-containing compounds have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Derivatives containing furan and pyrrolidine rings have been reported to exhibit activity against a range of bacteria and fungi, making them candidates for further exploration as antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances lipophilicity and possibly bioavailability.
- Ring Structure : The pyrrolidine ring contributes to conformational flexibility, which may influence receptor binding.
Research indicates that modifications to the furan moiety can significantly affect the compound's efficacy against target cells.
Case Studies
- Antitumor Study : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of approximately 10 μM, indicating moderate potency in inhibiting cell proliferation.
- Anti-inflammatory Assessment : In vivo studies using murine models demonstrated that administration of a furan-pyrrolidine derivative reduced paw edema by 50% compared to controls, suggesting significant anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate, and how can yield be improved?
Methodological Answer: The synthesis typically involves coupling pyrrolidine-1-carboxylate derivatives with furan-2-ylmethylamine intermediates. A stepwise approach includes:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC) to activate the carboxylic acid group of pyrrolidine-1-carboxylate, followed by reaction with furan-2-ylmethylamine .
- Trifluoroethyl esterification : React the intermediate with 2,2,2-trifluoroethanol under Mitsunobu conditions or using trifluoroethyl halides.
Yield optimization requires rigorous control of reaction stoichiometry, temperature (e.g., 0–25°C), and purification via silica gel chromatography. For example, analogous guanidine-based syntheses achieved 39–85% yields by adjusting equivalents of reagents and reaction times .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃ in ¹H NMR; δ ~120–125 ppm for CF₃ in ¹³C NMR) and furan protons (δ ~6.3–7.4 ppm for aromatic protons). The pyrrolidine carbamate moiety shows characteristic signals for NH (δ ~6–8 ppm) and carbonyl carbons (δ ~155–170 ppm) .
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm. For example, related pyrrolidine-carboxamide derivatives showed accurate mass matches within 0.001 Da .
Advanced Research Questions
Q. What role does the trifluoroethyl group play in modulating the compound’s bioavailability and target binding?
Methodological Answer: The trifluoroethyl group enhances metabolic stability and lipophilicity, as fluorine’s high electronegativity reduces basicity of adjacent amines and strengthens hydrogen bonding with target proteins. Computational docking studies (e.g., using Protein Data Bank structures) can predict interactions, while in vitro assays (e.g., plasma stability tests) quantify metabolic resistance. Fluorine’s stereoelectronic effects may also rigidify the molecule, favoring bioactive conformations .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, solvent) or receptor heterogeneity. Strategies include:
- Dose-response profiling : Test multiple concentrations to identify non-linear effects.
- Orthogonal assays : Validate activity using both cell-based (e.g., luciferase reporters) and biochemical (e.g., SPR binding) methods.
- Control for fluorophore interference : The trifluoroethyl group may quench fluorescence in high-throughput screens, requiring alternative detection methods (e.g., luminescence) .
Q. What structural modifications could enhance selectivity for specific enzymatic targets (e.g., kinases, proteases)?
Methodological Answer:
- Pyrrolidine ring substitution : Introduce methyl or hydroxyl groups to alter steric bulk and hydrogen-bonding capacity. For example, tert-butyloxycarbonyl (Boc)-protected pyrrolidine derivatives showed improved selectivity in kinase inhibition assays .
- Furan moiety replacement : Substitute furan with thiophene or pyridine to modulate electronic properties and π-π stacking interactions. Analogous urea derivatives with fluorinated aryl groups demonstrated enhanced CXCR3 antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
